3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one is an organic compound with the molecular formula C7H9NO3 It is a derivative of oxazolidinone, featuring a butenoyl group attached to the nitrogen atom of the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with an appropriate butenoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Oxazolidinone+Butenoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the butenoyl group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives with a butyl group.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The butenoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazolidinone ring can interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.
3-[(E)-2-Butenoyl]-1,3-thiazolidin-2-one: Similar structure but with a sulfur atom in the ring.
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-imine: Similar structure but with an imine group.
Uniqueness
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one is unique due to its specific combination of the butenoyl group and the oxazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-3H,4-5H2,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPVETUIPHVXGI-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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